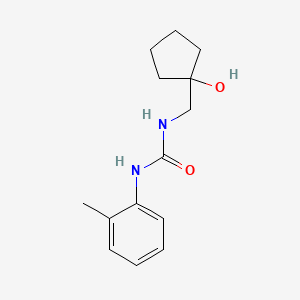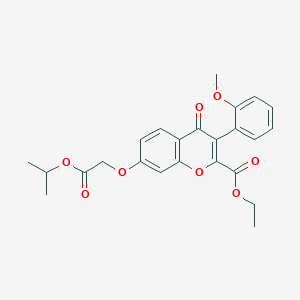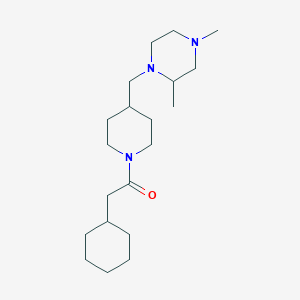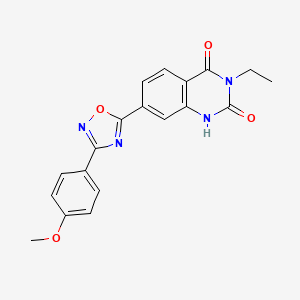
(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a pyridine moiety and a hydroxyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-bromopyridine.
Grignard Reaction: A Grignard reagent is prepared from 2-bromopyridine and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the intermediate.
Reduction: The intermediate is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane ring.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: (1R,2S)-2-(pyridin-2-yl)cyclopentanone.
Reduction: (1R,2S)-2-(pyridin-2-yl)cyclopentane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a chiral building block in organic synthesis.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the synthesis of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pyridine moiety can engage in π-π interactions or hydrogen bonding, while the hydroxyl group can form hydrogen bonds with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(pyridin-3-yl)cyclopentan-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
(1R,2S)-2-(pyridin-4-yl)cyclopentan-1-ol: Pyridine ring attached at the 4-position.
(1R,2S)-2-(quinolin-2-yl)cyclopentan-1-ol: Quinoline ring instead of pyridine.
Uniqueness
(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol is unique due to its specific stereochemistry and the position of the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
1820579-67-6; 94929-82-5 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 |
IUPAC-Name |
(1R,2S)-2-pyridin-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10+/m0/s1 |
InChI-Schlüssel |
GRSUKJPGLIHJRZ-WCBMZHEXSA-N |
SMILES |
C1CC(C(C1)O)C2=CC=CC=N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2547546.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)
![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)
![1-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2547549.png)


![3-(4-cyanophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2547555.png)

![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)
![5-(diphenylmethyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2547561.png)

![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)
